molecular formula C15H10Cl2N4O B6748227 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide

Cat. No.: B6748227
M. Wt: 333.2 g/mol
InChI Key: SMYJGUQQVQWREM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. It is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzamide ring and a triazole moiety attached to the phenyl ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide typically involves the following steps:

    Formation of the triazole moiety: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the triazole to the phenyl ring: The triazole moiety is then attached to the phenyl ring through a nucleophilic substitution reaction.

    Formation of the benzamide: The final step involves the reaction of the substituted phenyltriazole with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted benzamides.

Scientific Research Applications

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole moiety may interact with enzymes or receptors, leading to modulation of their activity. The chlorine atoms and benzamide structure may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichlorobenzamide: Lacks the triazole moiety and may have different biological activities.

    N-[4-(triazol-2-yl)phenyl]benzamide: Lacks the chlorine atoms, which may affect its reactivity and biological properties.

    2,6-dichloro-N-phenylbenzamide: Lacks the triazole moiety, leading to different applications and activities.

Uniqueness

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide is unique due to the presence of both the triazole moiety and the chlorine atoms, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,6-dichloro-N-[4-(triazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O/c16-12-2-1-3-13(17)14(12)15(22)20-10-4-6-11(7-5-10)21-18-8-9-19-21/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYJGUQQVQWREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC=C(C=C2)N3N=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.